molecular formula C18H21F3N4O2 B2801661 2-{[1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine CAS No. 2198914-02-0

2-{[1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine

Cat. No. B2801661
CAS RN: 2198914-02-0
M. Wt: 382.387
InChI Key: FZDUYMWHRFFRLY-UHFFFAOYSA-N
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Description

The compound contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. Pyrazoles are known for their wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .


Synthesis Analysis

Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .


Molecular Structure Analysis

The pyrazole ring in the compound is a five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms .


Chemical Reactions Analysis

Pyrazoles have been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .

Scientific Research Applications

Chemistry and Properties of Heterocyclic Compounds

  • The review by Boča, Jameson, and Linert (2011) discusses the chemistry and properties of 2,6-bis-(benzimidazol-2-yl)-pyridine and 2,6-bis-(benzthiazol-2-yl)-pyridine compounds, summarizing the preparation procedures, properties, and complex compounds formed with these ligands. It emphasizes their spectroscopic properties, structures, magnetic properties, and biological and electrochemical activity, suggesting areas of potential research interest for similar compounds (Boča, Jameson, & Linert, 2011).

Pharmacological Applications

  • A comprehensive review by Cherukupalli et al. (2017) highlights the pyrazolo[1,5-a]pyrimidine scaffold's role in drug discovery, showing its broad range of medicinal properties, including anticancer, CNS agents, anti-infectious, and anti-inflammatory activities. This review underlines the importance of such heterocyclic scaffolds in developing potential drug candidates, which might align with the applications of the compound for CNS drug synthesis (Cherukupalli et al., 2017).

Heterocyclic N-oxides in Organic Synthesis and Drug Development

  • Li et al. (2019) discuss the significance of heterocyclic N-oxide derivatives, including pyridine and indazole, for their versatility in organic synthesis, catalysis, and medicinal applications. This review could provide insight into the potential use of the specified compound in similar areas, given its structural relevance to the discussed N-oxide derivatives (Li et al., 2019).

Synthesis of Complex Heterocycles via Multi-Component Reactions

  • The review by Dhanalakshmi et al. (2021) covers the green multi-component synthesis of fused heterocyclic derivatives, emphasizing an atom-economic, eco-friendly approach for synthesizing complex molecules. This information could be relevant to research into synthesizing and applying the specified compound in an environmentally conscious manner (Dhanalakshmi et al., 2021).

Future Directions

Pyrazoles continue to be a focus of research due to their wide range of applications. Current developments in synthetic techniques and biological activity related to pyrazole derivatives are being explored .

properties

IUPAC Name

(2,5-dimethylpyrazol-3-yl)-[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21F3N4O2/c1-12-10-14(24(2)23-12)17(26)25-8-6-13(7-9-25)11-27-16-5-3-4-15(22-16)18(19,20)21/h3-5,10,13H,6-9,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZDUYMWHRFFRLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)C(=O)N2CCC(CC2)COC3=CC=CC(=N3)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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